Aqueous Solubility and Oral Bioavailability: Direct Comparison with Parent Active Compound YHO-13177
YHO-13351 (methanesulfonate salt) exhibits substantially enhanced aqueous solubility and oral bioavailability compared to its active metabolite YHO-13177. The methanesulfonate prodrug is reported as 'highly water soluble (>100 mg/mL)' and demonstrates approximately 87% oral bioavailability with a conversion half-life of less than 5 minutes following oral or intravenous administration in mice . In contrast, the parent compound YHO-13177 is a free base with significantly lower aqueous solubility .
| Evidence Dimension | Aqueous solubility and oral bioavailability |
|---|---|
| Target Compound Data | >100 mg/mL aqueous solubility; ~87% oral bioavailability; t1/2 conversion <5 min |
| Comparator Or Baseline | YHO-13177 (active parent): significantly lower aqueous solubility (free base) |
| Quantified Difference | Prodrug formulation increases aqueous solubility from poorly soluble free base to >100 mg/mL; enables ~87% oral bioavailability |
| Conditions | In vivo mouse models; p.o. and i.v. administration |
Why This Matters
This prodrug strategy directly enables oral dosing and flexible formulation in preclinical studies, which is not feasible with the poorly soluble active parent YHO-13177.
